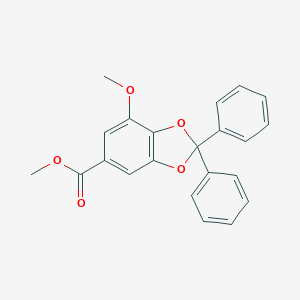

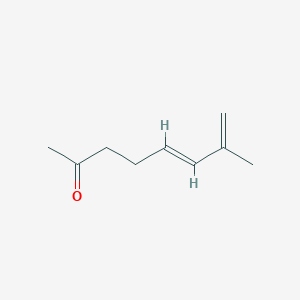

Hepoxilin A4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Medetomidine Hydrochloride is a synthetic compound primarily used as a surgical anesthetic and analgesic. It is an alpha-2 adrenergic agonist, which means it interacts with alpha-2 adrenergic receptors in the central nervous system to produce its effects. Medetomidine Hydrochloride is commonly used in veterinary medicine for its potent sedative and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Medetomidine Hydrochloride typically involves the reaction of 2,3-dimethylphenylmagnesium bromide with 4-(acyloxymethyl)imidazole in tetrahydrofuran to obtain an intermediate. This intermediate is then reduced by hydrogenation in hydrochloric acid to yield Medetomidine .

Industrial Production Methods: In industrial settings, Medetomidine is often synthesized using a Friedel-Crafts reaction with Lewis acid as a catalyst. The racemized Medetomidine is then resolved using (+)-di-p-toluoyl-tartaric acid to obtain dexmedetomidine, which is subsequently salified in hydrochloric acid to produce Medetomidine Hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Medetomidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: Medetomidine can be oxidized to form different metabolites.

Reduction: The compound can be reduced to its base form, Medetomidine.

Substitution: Medetomidine can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogenation in the presence of a catalyst like palladium on carbon.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Medetomidine, which can have different pharmacological properties .

Scientific Research Applications

Medetomidine Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alpha-2 adrenergic agonists.

Biology: Investigated for its effects on the central nervous system and its potential neuroprotective properties.

Medicine: Extensively used in veterinary medicine for sedation and analgesia.

Industry: Used in the formulation of antifouling paints for marine applications.

Mechanism of Action

Medetomidine Hydrochloride exerts its effects by activating alpha-2 adrenergic receptors in the central nervous system. This activation leads to a decrease in the release and turnover of norepinephrine, resulting in sedation and analgesia. The compound’s hypnotic action is mediated through the activation of central pre- and postsynaptic alpha-2 receptors in the locus coeruleus, inducing a state of unconsciousness similar to natural sleep .

Comparison with Similar Compounds

Dexmedetomidine: A stereoisomer of Medetomidine with similar pharmacological effects but higher selectivity for alpha-2 adrenergic receptors.

Xylazine: Another alpha-2 adrenergic agonist used in veterinary medicine with similar sedative and analgesic properties.

Clonidine: An alpha-2 adrenergic agonist used primarily for its antihypertensive effects but also has sedative properties

Uniqueness: Medetomidine Hydrochloride is unique due to its potent sedative and analgesic effects, which are more pronounced compared to other alpha-2 adrenergic agonists.

Properties

CAS No. |

103188-13-2 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(5E,9E)-8-hydroxy-10-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]deca-5,9-dienoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h3-4,6-7,9-10,15-19,21H,2,5,8,11-14H2,1H3,(H,22,23)/b4-3+,9-7+,10-6+,16-15+ |

InChI Key |

GBSGALHVICSTLU-AXVKERTGSA-N |

SMILES |

CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |

Isomeric SMILES |

CC/C=C/C/C=C/CC1C(O1)/C=C/C(C/C=C/CCCC(=O)O)O |

Canonical SMILES |

CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |

Synonyms |

8-hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid hepoxilin A4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)

![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)

![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)